
5-Bromo-1,2,3-tris(decyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,2,3-tris(decyloxy)benzene is a chemical compound with the molecular formula C36H65BrO3 and a molecular weight of 625.8 g/mol It is a derivative of benzene, where three decyloxy groups and one bromine atom are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the bromine atom onto the benzene ring . The decyloxy groups can be introduced through a nucleophilic substitution reaction using decanol and a suitable base.
Industrial Production Methods
Industrial production of 5-Bromo-1,2,3-tris(decyloxy)benzene may involve large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1,2,3-tris(decyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The decyloxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of decyloxy groups.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,2,3-tris(decyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Potential use in the study of biological systems and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,2,3-tris(decyloxy)benzene involves its interaction with molecular targets through its bromine and decyloxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the decyloxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,2,3-tris(dodecyloxy)benzene: Similar structure with longer alkyl chains.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of decyloxy groups.
Uniqueness
5-Bromo-1,2,3-tris(decyloxy)benzene is unique due to the presence of three decyloxy groups, which impart distinct hydrophobic properties and influence its reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in material science and organic synthesis.
Eigenschaften
Molekularformel |
C36H65BrO3 |
|---|---|
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
5-bromo-1,2,3-tris-decoxybenzene |
InChI |
InChI=1S/C36H65BrO3/c1-4-7-10-13-16-19-22-25-28-38-34-31-33(37)32-35(39-29-26-23-20-17-14-11-8-5-2)36(34)40-30-27-24-21-18-15-12-9-6-3/h31-32H,4-30H2,1-3H3 |
InChI-Schlüssel |
NIWJYARHKGQNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-chloro-1H-indol-3-yl)[4-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)piperazin-1-yl]acetic acid](/img/structure/B14124361.png)
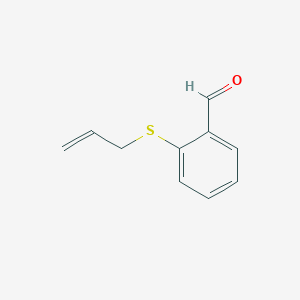
![6-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14124376.png)
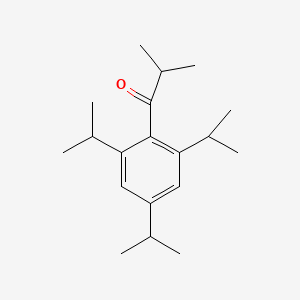
![N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B14124387.png)
![3-[(2Z)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14124393.png)

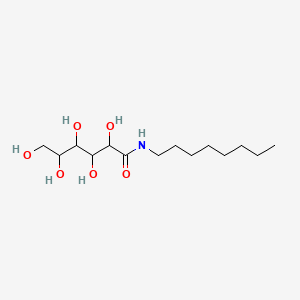
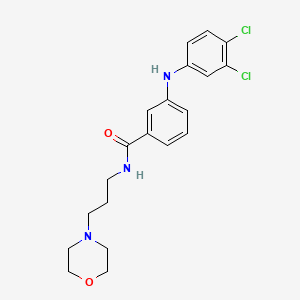
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124420.png)

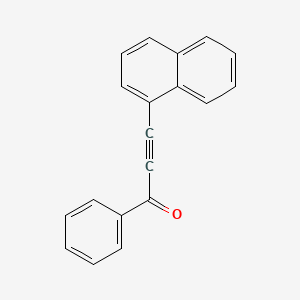
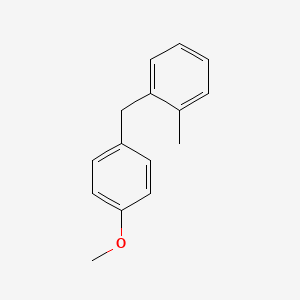
![1-(3,5-difluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124435.png)
